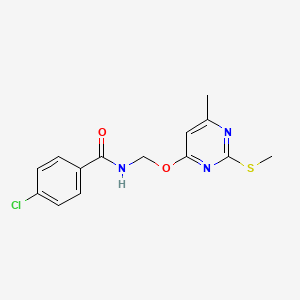
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide, also known as AG-014699, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a critical enzyme involved in DNA repair and maintenance, and its inhibition has been shown to be a promising strategy for cancer treatment. In
作用機序
PARP is an enzyme that is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can be converted into double-strand breaks during DNA replication. In normal cells, these breaks can be repaired through the homologous recombination (HR) pathway, which requires the BRCA genes. However, in cancer cells with mutations in BRCA genes, the HR pathway is impaired, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been shown to be effective in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. In preclinical models, 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, suggesting that it may be a useful adjunct to standard cancer treatments. In addition, 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been shown to have a favorable toxicity profile, with few adverse effects reported in clinical trials.
実験室実験の利点と制限
One of the primary advantages of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide is its specificity for PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide is its relatively low potency, which may limit its utility in certain experimental settings. In addition, 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has a relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide. One area of interest is the development of more potent PARP inhibitors that may be more effective in cancer treatment. Another potential direction is the identification of biomarkers that can predict response to PARP inhibitors, which could help guide treatment decisions for cancer patients. Finally, there is interest in exploring the combination of PARP inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy in cancer treatment.
合成法
The synthesis of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 6-methyl-2-(methylthio)pyrimidin-4-amine to form 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide. The yield of this reaction is typically around 50%, and the final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy and safety in cancer patients. The primary mechanism of action of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide is the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. This effect is particularly pronounced in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
特性
IUPAC Name |
4-chloro-N-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-7-12(18-14(17-9)21-2)20-8-16-13(19)10-3-5-11(15)6-4-10/h3-7H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOQEOYNYAJOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)OCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2623340.png)

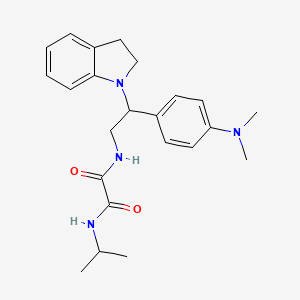
![1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2623345.png)
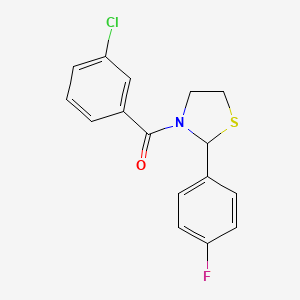
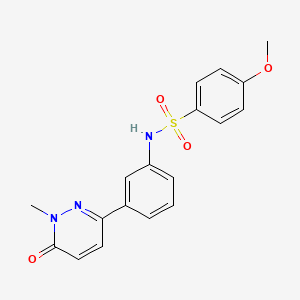
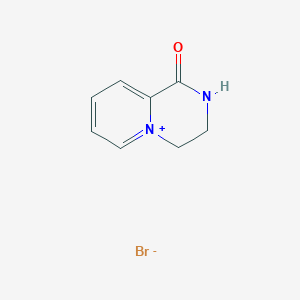

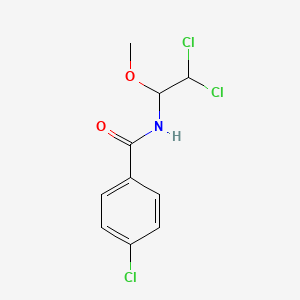
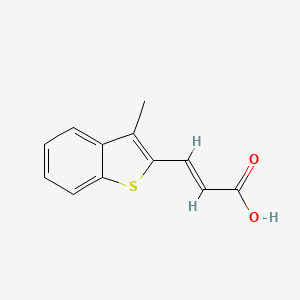
![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2623356.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2623357.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)